Cas no 120462-45-5 (1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI))
120462-45-5 structure
Product Name:1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
Numero CAS:120462-45-5
MF:C22H30O7
MW:406.469407558441
CID:226894
PubChem ID:14193977
Update Time:2025-04-19
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
- LophanthoidinE
- (6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trih...
- [ "" ]
- Lophanthoidin E
- HY-N3366
- CID 14193977
- AKOS040761994
- CS-0024011
- 120462-45-5
- 2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- DA-55001
-
- Inchi: 1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
- Chiave InChI: NHVNNHGOOVAQDU-UHFFFAOYSA-N
- Sorrisi: OC1C(C2C(=C(C(C)COC(C)=O)C(C(C=2C2(C)CCCC(C)(C)C21)=O)=O)O)O
Proprietà calcolate
- Massa esatta: 406.19915329g/mol
- Massa monoisotopica: 406.19915329g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 834
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 121Ų
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 551.3±50.0 °C at 760 mmHg
- Punto di infiammabilità: 186.4±23.6 °C
- PSA: 121.13000
- LogP: 2.01410
- Pressione di vapore: 0.0±3.4 mmHg at 25°C
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥3477.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥5216.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L50910-5mg |
(6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te |
120462-45-5 | 5mg |
¥5760.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥1693.00 | 2022-04-26 | |
| TargetMol Chemicals | TN4452-1mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1693 | 2024-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3477 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5216 | 2023-09-07 | |
| TargetMol Chemicals | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1,693 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3,477 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5,216 | 2023-07-11 |
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
120462-45-5 (1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso